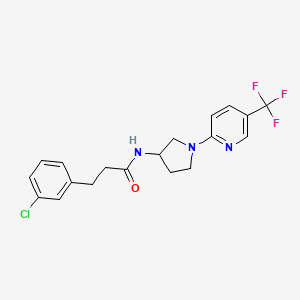
3-(3-chlorophenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C19H19ClF3N3O and its molecular weight is 397.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-chlorophenyl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propanamide is a novel organic molecule with potential therapeutic applications. Its unique structure, characterized by a trifluoromethyl group, a pyridine ring, and a chlorophenyl moiety, suggests interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C15H17ClF3N2O with a molecular weight of 334.1 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer properties : Several derivatives have shown cytotoxic effects against various cancer cell lines.
- Analgesic effects : Compounds with similar chemical frameworks have demonstrated pain-relieving properties.
- Anti-inflammatory activity : Some related compounds have been recognized for their ability to inhibit inflammatory pathways.
Understanding the mechanisms through which this compound exerts its biological effects is critical for its development as a therapeutic agent. Interaction studies utilizing techniques such as molecular docking and in vitro assays are essential to elucidate these mechanisms.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(3-Fluoro-4-methylsulfonylaminophenyl) propanamides | Contains sulfonamide group; similar propanamide structure | Potent TRPV1 antagonists |
| N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides | Combines amino and sulfonamide groups | Analgesic properties |
| 4-Chlorobenzamide derivatives | Simple chlorobenzamide structure | Various biological activities including anticancer |
Case Studies
Recent research has highlighted the efficacy of similar compounds in treating various cancers:
-
Cytotoxic Activity Against Cancer Cell Lines :
- A study demonstrated that derivatives similar to our compound exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The IC50 values ranged from 0.65 to 2.41 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Inducing Apoptosis :
Future Directions
Further exploration is necessary to optimize the pharmacological profile of This compound . Future research should focus on:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile.
- Clinical Trials : Initiating trials to evaluate efficacy in humans.
特性
IUPAC Name |
3-(3-chlorophenyl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O/c20-15-3-1-2-13(10-15)4-7-18(27)25-16-8-9-26(12-16)17-6-5-14(11-24-17)19(21,22)23/h1-3,5-6,10-11,16H,4,7-9,12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGIVIXXWUQGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC(=CC=C2)Cl)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














